molecular formula C4H9NO3 B555020 L-homoserine CAS No. 672-15-1

L-homoserine

Cat. No.: B555020
CAS No.: 672-15-1
M. Wt: 119.12 g/mol
InChI Key: UKAUYVFTDYCKQA-VKHMYHEASA-N
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Mechanism of Action

Target of Action

L-Homoserine is a pivotal intermediate in the carbon and nitrogen metabolism of bacteria such as Escherichia coli . It primarily targets enzymes like homoserine dehydrogenase, homoserine kinase, and homoserine O-succinyltransferase . These enzymes play crucial roles in the biosynthesis of essential amino acids like methionine, threonine, and isoleucine .

Mode of Action

This compound interacts with its target enzymes to facilitate the biosynthesis of essential amino acids. Specifically, homoserine dehydrogenase, in association with NADPH, catalyzes a reversible reaction that interconverts L-aspartate-4-semialdehyde to this compound . Then, homoserine kinase and homoserine O-succinyltransferase use homoserine as a substrate and produce phosphohomoserine and O-succinyl homoserine respectively .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is produced from aspartate via aspartate-4-semialdehyde, which is produced from β-phosphoaspartate . It is an intermediate in the biosynthesis of three essential amino acids: methionine, threonine, and isoleucine . Its complete biosynthetic pathway includes glycolysis, the tricarboxylic acid (TCA) or citric acid cycle (Krebs cycle), and the aspartate metabolic pathway .

Pharmacokinetics

It is known that it is a small molecule and part of the class of organic compounds known as l-alpha-amino acids . These are alpha amino acids which have the L-configuration of the alpha-carbon atom . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The action of this compound results in the production of essential amino acids like methionine, threonine, and isoleucine . It also has a toxic effect on the growth of Escherichia coli . A transcriptomic analysis of wild-type MG1655 in the presence of 10 mM this compound identified a potent repression of locomotion-motility-chemotaxis process and of branched-chain amino acids synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in bacteria, quorum sensing plays a significant role in organizing the bacterial gene that adapts to harsh environmental conditions . The most widespread signaling molecules for Gram-negative bacteria communities are N-Acyl Homoserine Lactones (AHLs/HSLs) . More research is needed to fully understand how different environmental factors influence the action of this compound.

Biochemical Analysis

Biochemical Properties

L-Homoserine interacts with several enzymes in its biochemical reactions. For instance, it is a substrate for homoserine dehydrogenase (HSD), carboxyspermidine dehydrogenase (CASDH), and carboxyspermidine decarboxylase (CASDC) in the biosynthesis of spermidine . In the methionine biosynthesis pathway, this compound is converted to L-homocysteine by O-acetylhomoserine sulfhydrylase (OAHS) .

Cellular Effects

This compound influences various cellular processes. It is involved in the synthesis of essential amino acids, impacting protein synthesis and cellular metabolism . As a precursor to spermidine, this compound contributes to maintaining the homeostasis of the intracellular environment .

Molecular Mechanism

This compound’s effects at the molecular level are exerted through its interactions with various enzymes. In the biosynthesis of spermidine, this compound is converted to spermidine through a series of reactions catalyzed by HSD, CASDH, and CASDC . In the methionine biosynthesis pathway, OAHS catalyzes the conversion of this compound to L-homocysteine .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely dependent on the specific biochemical pathways being studied. For instance, in the biosynthesis of spermidine, a yield of 28.6 mM of spermidine was produced in a 1-L scale of E. coli whole-cell catalytic system with a 95.3% molar conversion rate .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of methionine, threonine, isoleucine, and spermidine . It interacts with enzymes such as HSD, CASDH, CASDC, and OAHS in these pathways .

Comparison with Similar Compounds

L-Homoserine’s unique structure and properties make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-4-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAUYVFTDYCKQA-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5075159
Record name L-Homoserine
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Homoserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000719
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

1000.0 mg/mL
Record name L-Homoserine
Source DrugBank
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Record name L-Homoserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000719
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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CAS No.

672-15-1
Record name L-Homoserine
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Record name L-Homoserine
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Record name L-Homoserine
Source DrugBank
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Record name L-homoserine
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Record name HOMOSERINE
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Record name L-Homoserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000719
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

203 °C
Record name L-Homoserine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04193
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Homoserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000719
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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